3-(3-Methylphenoxy)piperidine
Overview
Description
3-(3-Methylphenoxy)piperidine: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenoxy group
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3-(3-methylphenoxy)piperidine, have been found to exhibit therapeutic properties against various types of cancers
Mode of Action
Piperidine and its derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine and its derivatives, including this compound, have been found to regulate signaling pathways such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These pathways play crucial roles in cell proliferation, apoptosis, and other cellular functions.
Pharmacokinetics
The ADME properties of a compound significantly impact its bioavailability, which in turn affects the compound’s therapeutic efficacy
Result of Action
Piperidine and its derivatives have been observed to perform several anticancer biological processes, such as reactive oxygen species (ros) release, activation of mitochondrial cytochrome c, release of bax-protein from mitochondria, and downregulating bcl-2 protein, resulting in a high bax:bcl-2 ratio . These processes can lead to inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells.
Action Environment
The action of a compound can be influenced by various factors such as ph, temperature, presence of other compounds, and the specific characteristics of the biological environment
Biochemical Analysis
Biochemical Properties
3-(3-Methylphenoxy)piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the activation or inhibition of enzymatic activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, this compound can modulate cell signaling pathways, such as those involving kinases and phosphatases, which are critical for cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes involves the activation of the N-H bond, which is crucial for the metabolism of various substances . Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, leading to changes in its activity and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, which can have significant implications for its use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate certain cellular processes, such as the activation of metabolic pathways and the expression of specific genes . At high doses, this compound can have toxic effects, leading to cellular damage and apoptosis. These threshold effects are crucial for determining the appropriate dosage for research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the activation or inhibition of specific metabolic pathways, resulting in changes in the levels of various metabolites. Additionally, this compound can affect the flux of metabolites through these pathways, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity and interactions with other biomolecules, affecting overall cellular function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular processes . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum. The subcellular localization of this compound can influence its activity and interactions with other biomolecules, thereby affecting cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenoxy)piperidine typically involves the reaction of 3-methylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-methylphenol is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the piperidine ring or the phenoxy group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenoxy derivatives.
Scientific Research Applications
3-(3-Methylphenoxy)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Piperidine: The parent compound with a six-membered ring containing one nitrogen atom.
3-Methylphenol: The phenolic precursor used in the synthesis of 3-(3-Methylphenoxy)piperidine.
Phenoxy Substituted Piperidines: Other piperidine derivatives with different phenoxy substituents.
Uniqueness: this compound is unique due to the specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 3-methylphenoxy group makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-methylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLCVZXSRONKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624558 | |
Record name | 3-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-71-8 | |
Record name | 3-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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